Cas no 1888892-47-4 (4-(piperidin-3-yloxy)phenol)

4-(Piperidin-3-yloxy)phenol is a versatile intermediate in organic synthesis, characterized by its phenol and piperidine functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to serve as a building block for bioactive molecules. Its structural features enable facile derivatization, offering flexibility in designing compounds with tailored properties. The presence of both aromatic and heterocyclic moieties enhances its utility in constructing complex molecular architectures. Additionally, its stability under standard conditions ensures reliable handling and storage. Researchers favor this compound for its synthetic accessibility and potential applications in developing novel therapeutic agents and specialty chemicals.
4-(piperidin-3-yloxy)phenol structure
4-(piperidin-3-yloxy)phenol structure
Product name:4-(piperidin-3-yloxy)phenol
CAS No:1888892-47-4
MF:C11H15NO2
MW:193.242303133011
CID:6614862
PubChem ID:115019384

4-(piperidin-3-yloxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(piperidin-3-yloxy)phenol
    • EN300-1765324
    • 1888892-47-4
    • Inchi: 1S/C11H15NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h3-6,11-13H,1-2,7-8H2
    • InChI Key: JVIOYWAIANXFST-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)O)C1CNCCC1

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5Ų
  • XLogP3: 1.7

4-(piperidin-3-yloxy)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1765324-5.0g
4-(piperidin-3-yloxy)phenol
1888892-47-4
5g
$3065.0 2023-05-26
Enamine
EN300-1765324-2.5g
4-(piperidin-3-yloxy)phenol
1888892-47-4
2.5g
$2071.0 2023-09-20
Enamine
EN300-1765324-0.1g
4-(piperidin-3-yloxy)phenol
1888892-47-4
0.1g
$930.0 2023-09-20
Enamine
EN300-1765324-10.0g
4-(piperidin-3-yloxy)phenol
1888892-47-4
10g
$4545.0 2023-05-26
Enamine
EN300-1765324-0.5g
4-(piperidin-3-yloxy)phenol
1888892-47-4
0.5g
$1014.0 2023-09-20
Enamine
EN300-1765324-10g
4-(piperidin-3-yloxy)phenol
1888892-47-4
10g
$4545.0 2023-09-20
Enamine
EN300-1765324-0.05g
4-(piperidin-3-yloxy)phenol
1888892-47-4
0.05g
$888.0 2023-09-20
Enamine
EN300-1765324-1.0g
4-(piperidin-3-yloxy)phenol
1888892-47-4
1g
$1057.0 2023-05-26
Enamine
EN300-1765324-0.25g
4-(piperidin-3-yloxy)phenol
1888892-47-4
0.25g
$972.0 2023-09-20
Enamine
EN300-1765324-1g
4-(piperidin-3-yloxy)phenol
1888892-47-4
1g
$1057.0 2023-09-20

Additional information on 4-(piperidin-3-yloxy)phenol

Introduction to 4-(piperidin-3-yloxy)phenol (CAS No. 1888892-47-4)

4-(piperidin-3-yloxy)phenol, identified by the chemical identifier CAS No. 1888892-47-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidin-3-yloxy moiety linked to a phenol group, has garnered attention due to its structural features and potential biological activities. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility, metabolic stability, and binding affinity to biological targets. The phenol group, on the other hand, contributes to hydrogen bonding capabilities and can be further functionalized to modulate bioactivity.

The synthesis of 4-(piperidin-3-yloxy)phenol involves careful consideration of reaction conditions and intermediates to ensure high yield and purity. Modern synthetic methodologies often employ transition metal catalysis or palladium-based cross-coupling reactions to facilitate the formation of the piperidin-3-yloxy side chain. These approaches not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the piperidin-3-yloxy group. Studies have shown that this moiety can interact with various biological targets, including enzymes and receptors involved in metabolic disorders, neurological diseases, and cancer. For instance, derivatives of piperidine have been investigated for their potential in inhibiting kinases and other enzymes that play a role in tumor progression. The phenol group in 4-(piperidin-3-yloxy)phenol further enhances its potential as a drug candidate by providing a site for further chemical modifications, such as sulfation or glycosylation, which can improve pharmacokinetic properties.

One of the most compelling aspects of 4-(piperidin-3-yloxy)phenol is its versatility in drug design. Researchers have leveraged its structural framework to develop novel compounds with improved efficacy and reduced side effects. For example, recent studies have demonstrated that modifications of the piperidine ring can lead to enhanced binding affinity to specific therapeutic targets. Additionally, the phenol group offers a platform for incorporating polar functional groups that can enhance cell membrane permeability and target specificity.

The compound's potential applications extend beyond oncology. Emerging research suggests that 4-(piperidin-3-yloxy)phenol may have therapeutic benefits in managing inflammatory diseases and neurodegenerative disorders. The ability of the piperidin-3-yloxy moiety to modulate neurotransmitter activity has prompted investigations into its role as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, the phenol group's capacity for redox interactions makes it an attractive candidate for developing antioxidants and anti-inflammatory agents.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in identifying promising derivatives of 4-(piperidin-3-yloxy)phenol. These computational methods allow researchers to predict binding affinities and interactions with biological targets with high accuracy, thereby accelerating the drug discovery process. By integrating experimental data with computational models, scientists can optimize the structure of 4-(piperidin-3-yloxy)phenol to maximize its therapeutic potential.

The development of novel synthetic routes for 4-(piperidin-3-yloxy)phenol has also been a focus of recent research efforts. Green chemistry principles have guided the design of more environmentally friendly synthetic pathways that minimize waste and energy consumption. For example, catalytic methods using recyclable ligands have been explored to improve reaction efficiency while reducing reliance on hazardous reagents.

In conclusion, 4-(piperidin-3-yloxy)phenol (CAS No. 1888892-47-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of the piperidin-3-yloxy moiety and the phenol group provides a versatile framework for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in drug discovery and development.

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